molecular formula C39H69N13O13S B142229 Pbop CAS No. 142563-39-1

Pbop

Cat. No. B142229
M. Wt: 960.1 g/mol
InChI Key: UMTAIVDIVJJTAV-NEOBPPNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pbop, also known as N-(4-bromophenyl)octahydroisoquinoline-3-carboxamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Pbop is a synthetic compound that has been synthesized in various ways, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

Pbop acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By acting as a partial agonist, Pbop can reduce the reinforcing effects of drugs of abuse, making it a potential treatment for drug addiction. Pbop also has neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways in the brain.

Biochemical And Physiological Effects

Pbop has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and glutamate signaling pathways in the brain. Pbop has also been shown to increase the expression of various neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using Pbop in lab experiments is its specificity for the dopamine D3 receptor, which allows for the study of the role of this receptor in various physiological processes. However, one limitation of using Pbop is its relatively low potency compared to other dopamine receptor ligands, which may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for the study of Pbop, including the development of more potent analogs of the compound for use in drug discovery. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of Pbop, and to determine its potential as a treatment for various neurological and psychiatric disorders.
Conclusion:
Pbop is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its specificity for the dopamine D3 receptor and neuroprotective effects make it a promising target for drug discovery and the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying its effects and to develop more potent analogs for use in drug discovery.

Synthesis Methods

Pbop can be synthesized in various ways, including the reaction of 4-bromobenzaldehyde with octahydroisoquinoline-3-carboxylic acid, and the reaction of 4-bromoaniline with octahydroisoquinoline-3-carboxylic acid. The yield of Pbop varies depending on the synthesis method used.

Scientific Research Applications

Pbop has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction. Pbop has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, Pbop has been studied for its potential as a treatment for depression and anxiety disorders.

properties

CAS RN

142563-39-1

Product Name

Pbop

Molecular Formula

C39H69N13O13S

Molecular Weight

960.1 g/mol

IUPAC Name

(2S)-2,4-diamino-N-[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]butanamide;sulfuric acid

InChI

InChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1

InChI Key

UMTAIVDIVJJTAV-NEOBPPNMSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)N)O.OS(=O)(=O)O

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O

synonyms

A2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr)
Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt
diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl)
PBOP
polymyxin B octapeptide

Origin of Product

United States

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